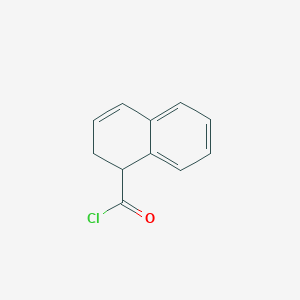

1,2-Dihydronaphthalene-1-carbonyl chloride

概要

説明

1,2-Dihydronaphthalene-1-carbonyl chloride: is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by the presence of a carbonyl chloride group attached to the 1-position of the 1,2-dihydronaphthalene ring system. Dihydronaphthalenes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1,2-dihydronaphthalene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired carbonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反応の分析

General Reactivity of Acyl Chlorides

Acyl chlorides are highly reactive electrophiles, commonly participating in nucleophilic acyl substitution (NAS) reactions. Key reaction pathways include:

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Hydrolysis | H₂O | Carboxylic acid | Aqueous, acidic or basic |

| Alcoholysis | ROH | Ester | Pyridine, room temperature |

| Aminolysis | R₂NH | Amide | Base (e.g., Et₃N), low temperature |

| Reduction | LiAlH₄ | Alcohol | Anhydrous ether |

| Grignard Addition | RMgX | Ketone (after quenching) | Dry THF, 0°C to reflux |

For 1,2-dihydronaphthalene-1-carbonyl chloride, steric and electronic effects from the dihydronaphthalene ring may influence reaction rates and selectivity.

2.1. Esterification

Reaction with alcohols or phenols would yield esters. For example:

-

Key Example : In, a structurally similar 1,4-dihydronaphthalene-derived acyl chloride reacted with ethylene glycol to form ester-linked quaternary ammonium salts under mild conditions.

2.2. Amide Formation

Primary/secondary amines would generate amides:

-

Relevance : In , analogous carbonyl intermediates underwent nucleophilic substitutions during iodine(III)-mediated ring contractions.

2.3. Friedel-Crafts Acylation

The acyl chloride could act as an electrophile in aromatic substitutions. For example, with benzene:

-

Support : highlights Friedel-Crafts alkylation of dihydronaphthalenes, suggesting compatibility with electrophilic aromatic substitution.

2.4. Reductive Pathways

Reduction with LiAlH₄ would yield 1-(1,2-dihydronaphthalen-1-yl)methanol:

-

Theoretical Basis : Similar reductions of aromatic acyl chlorides are well-documented in organic synthesis .

Potential Side Reactions and Challenges

-

Ring-Opening : The strained dihydronaphthalene ring may undergo unintended oxidation or rearrangement under harsh conditions (e.g., strong acids/bases) .

-

Polymerization : Conjugated dienes in the structure could participate in Diels-Alder or radical polymerization under UV/heat .

-

Steric Hindrance : Bulky substituents on the dihydronaphthalene ring may slow NAS reactions compared to simpler acyl chlorides.

Comparative Reactivity Data

While direct experimental data for this compound are lacking, the table below extrapolates reactivity from related compounds:

Research Gaps and Recommendations

-

Synthetic Protocols : No methods for synthesizing this compound were identified. A plausible route involves treating 1,2-dihydronaphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

-

Mechanistic Studies : DFT calculations (as in ) could elucidate electronic effects of the dihydronaphthalene ring on reaction pathways.

-

Catalytic Applications : Explore use in asymmetric catalysis, leveraging the chiral center at C1 (if present) for enantioselective transformations .

科学的研究の応用

1,2-Dihydronaphthalene-1-carbonyl chloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1,2-dihydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

1,2-Dihydronaphthalene: Lacks the carbonyl chloride group but shares the dihydronaphthalene ring system.

Naphthalene-1-carbonyl chloride: Contains a naphthalene ring with a carbonyl chloride group but lacks the dihydro component.

1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene with different reactivity and applications.

Uniqueness: 1,2-Dihydronaphthalene-1-carbonyl chloride is unique due to the presence of both the dihydronaphthalene ring system and the reactive carbonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

生物活性

1,2-Dihydronaphthalene-1-carbonyl chloride (CAS No. 61836-95-1) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its carbonyl group and chlorinated structure, which contributes to its reactivity and interaction with biological systems. The compound can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, making it a versatile intermediate in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbonyl group can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function. This reactivity may lead to modulation of various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and oxidative stress response.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent.

- Anti-inflammatory Effects : Studies have indicated that it can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory disorders.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines.

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Properties

A study investigated the effects of this compound on oxidative stress in RAW 264.7 macrophages. The compound significantly reduced intracellular reactive oxygen species (ROS) levels and upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested in LPS-stimulated macrophages. It was found to reduce the secretion of pro-inflammatory cytokines IL-6 and TNF-alpha. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 3: Anticancer Activity

The cytotoxic effects of this compound were evaluated on HT-29 colorectal cancer cells. Results showed that the compound induced significant apoptosis at concentrations around 20 μM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.

特性

IUPAC Name |

1,2-dihydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZCZPVTOOPIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664797 | |

| Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61836-95-1 | |

| Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。